molecular formula C26H23N7O B2403626 naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920363-45-7

naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2403626
CAS No.: 920363-45-7
M. Wt: 449.518
InChI Key: NVUJKZZMTNKUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine moiety and substituted with a p-tolyl group and a naphthalen-1-yl methanone. This structure integrates key pharmacophores known for modulating biological targets, including kinases and G protein-coupled receptors (GPCRs) . The triazolopyrimidine scaffold is recognized for its structural rigidity, which enhances binding affinity to hydrophobic pockets in enzymes or receptors . The piperazine linker improves solubility and pharmacokinetic properties, while the naphthalen-1-yl group contributes to π-π stacking interactions with aromatic residues in target proteins .

Properties

IUPAC Name

[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O/c1-18-9-11-20(12-10-18)33-25-23(29-30-33)24(27-17-28-25)31-13-15-32(16-14-31)26(34)22-8-4-6-19-5-2-3-7-21(19)22/h2-12,17H,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUJKZZMTNKUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a naphthalene moiety linked to a piperazine ring via a triazole-pyrimidine segment. Its chemical formula is C22H24N6OC_{22}H_{24}N_{6}O, which indicates the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity

1. Anticancer Activity

Recent studies have investigated the anticancer potential of various derivatives of triazolo-pyrimidines. For instance, compounds with similar structures have shown significant cytotoxic effects against human breast cancer cell lines such as MCF-7. The IC50 values for these compounds ranged from 3.11 to 61.4 µM, indicating varying degrees of efficacy against cancer cell viability .

In particular, the presence of the p-tolyl group in the structure appears to enhance the cytotoxic effects compared to other substituents. This suggests that modifications in substituent groups can significantly impact biological activity.

2. Mechanism of Action

The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways associated with cancer cell survival. For example, studies have shown that related compounds can inhibit phosphorylation of BAD (Bcl-2-associated death promoter), a key regulator in apoptosis .

Case Studies and Research Findings

Several studies have documented the biological activities of triazole derivatives similar to this compound:

Study Compound Cell Line IC50 (µM) Activity
NPB AnalogMCF-75.9Inhibits viability
TriazoleMCF-720.91Cytotoxicity
TriazoleBel-740228.5Cytotoxicity

In Silico Studies

In silico analyses have been employed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound and its analogs. These studies suggest favorable profiles with low hepatotoxicity risks . Such predictions are crucial for assessing the viability of these compounds as potential therapeutic agents.

Scientific Research Applications

Synthesis and Characterization

The synthesis of naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step reactions that integrate components of naphthalene, triazole, and piperazine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives containing the triazole and piperazine moieties exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. In vitro studies suggest promising results in inhibiting microbial growth compared to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies utilizing cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that certain derivatives can induce apoptosis and inhibit tubulin polymerization. For example, a related compound showed an IC50 value of 0.99 μM against the BT-474 cancer cell line . This suggests that this compound could serve as a lead molecule in cancer therapy.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of triazole-piperazine derivatives indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results were quantified using minimum inhibitory concentration (MIC) assays .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized several derivatives based on the target compound. These derivatives were subjected to cytotoxicity assays against various cancer cell lines. Notably, one derivative demonstrated potent activity with an IC50 value significantly lower than existing chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyrimidinyl Piperazine Derivatives

A closely related compound, (4-[3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl)[4-(trifluoromethyl)phenyl]methanone (CAS: 920225-66-7), replaces the naphthalen-1-yl group with a 4-(trifluoromethyl)phenyl moiety. This substitution increases electronegativity and metabolic stability due to the trifluoromethyl group, but reduces lipophilicity (clogP: 4.2 vs. 5.1 for the naphthalen-1-yl analog) . In vitro assays demonstrate that the trifluoromethyl analog exhibits lower potency (IC₅₀ = 120 nM) against kinase targets compared to the naphthalen-1-yl variant (IC₅₀ = 45 nM), likely due to diminished hydrophobic interactions .

Benzyl-Substituted Triazolopyrimidines

The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one (7b) features a benzyl group at the triazole N3 position and an acetylated piperazine. The benzyl group enhances steric bulk, reducing binding flexibility and resulting in a 3-fold decrease in receptor affinity compared to the p-tolyl-substituted parent compound . However, the acetyl group improves aqueous solubility (logS: -3.1 vs. -4.5 for the methanone derivative), suggesting a trade-off between solubility and target engagement .

Pyrazolo-Triazolo-Pyrimidine Hybrids

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6 and 8 in ) share a fused triazole-pyrimidine core but lack the piperazine linker. These compounds exhibit isomerization-dependent activity, with the 1,5-c isomer showing superior thermal stability and enzymatic inhibition (e.g., IC₅₀ = 80 nM for PDE5) compared to the 4,3-e isomer (IC₅₀ = 220 nM) . The absence of a piperazine group in these analogs limits their ability to engage polar residues in binding sites, resulting in reduced selectivity .

Cannabinoid Receptor Ligands

Indole- and pyrrole-derived cannabinoids () share functional similarities with the target compound in GPCR modulation. For example, replacing the morpholinoethyl group in aminoalkylindoles with a naphthalen-1-yl methanone (as in the target compound) enhances CB1 receptor binding (Ki = 12 nM vs. 25 nM for morpholinoethyl analogs) due to improved hydrophobic interactions . However, pyrrole-derived analogs exhibit reduced potency (ED₅₀ > 10 mg/kg in hypomobility assays) compared to indole or naphthalene-based structures (ED₅₀ = 2–5 mg/kg) .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Substituent (R) clogP Aqueous Solubility (logS) IC₅₀ (Kinase Assay)
Target compound Naphthalen-1-yl 5.1 -4.5 45 nM
Trifluoromethylphenyl analog (920225-66-7) 4-(CF₃)Ph 4.2 -3.8 120 nM
Benzyl-substituted analog (7b) Benzyl 4.8 -3.1 150 nM

Key Research Findings

  • The naphthalen-1-yl group in the target compound significantly enhances binding affinity to both kinase and GPCR targets compared to smaller aromatic substituents (e.g., trifluoromethylphenyl or benzyl) .
  • Piperazine linkers improve solubility but require careful substitution to avoid steric clashes; acetylated derivatives (e.g., 7b) sacrifice potency for solubility .
  • Triazolopyrimidine isomerization in pyrazolo hybrids () highlights the importance of core rigidity for thermal and enzymatic stability .

Q & A

Q. What are the key synthetic challenges in preparing naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, and how are they addressed?

  • Methodological Answer : The synthesis involves multi-step routes, including nucleophilic substitution, cyclization, and coupling reactions. Key challenges include:
  • Reaction selectivity : Use of catalysts (e.g., Pd/C or CuI) to minimize by-products .
  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization (methanol/ethanol) ensures >95% purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., naphthalene aromatic signals at δ 7.2–8.5 ppm) and confirms piperazine connectivity .
  • HPLC-MS : Validates molecular weight (MW ~449–469 g/mol) and monitors purity .
  • X-ray crystallography : Resolves triazolo[4,5-d]pyrimidine core geometry and π-stacking interactions .

Q. How does the triazolo[4,5-d]pyrimidine core influence biological activity?

  • Methodological Answer : The core enables:
  • Hydrogen bonding : N3 and N7 positions interact with kinase ATP-binding pockets .
  • π-π stacking : The aromatic system stabilizes binding to phosphodiesterase or topoisomerase targets .
  • Enzyme inhibition : Assays (IC50 values) should compare analogs with modified substituents (e.g., p-tolyl vs. chlorophenyl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across similar triazolopyrimidine derivatives?

  • Methodological Answer :
  • Reproduce assays : Standardize cell lines (e.g., HepG2 vs. MCF-7) and purity thresholds (>98%) .
  • Orthogonal validation : Combine enzyme inhibition (e.g., kinase assays) with cellular apoptosis (Annexin V/PI staining) .
  • Data normalization : Use Z-factor scoring to assess assay robustness and minimize false positives .

Q. What strategies optimize multi-step synthesis for scalability while maintaining stereochemical integrity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Screen parameters (temperature, solvent ratio) via fractional factorial design .
  • In-situ monitoring : ReactIR or inline HPLC tracks intermediate stability (e.g., piperazine coupling efficiency) .
  • Alternative coupling reagents : Replace DCC/DMAP with EDC/HOBt to reduce racemization risks .

Q. How can computational modeling predict off-target interactions for this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to screen against kinase or GPCR homology models .
  • MD simulations (GROMACS) : Assess binding stability (RMSD <2 Å) over 100-ns trajectories .
  • QSAR models : Train datasets on triazolopyrimidine analogs to predict ADMET properties .

Q. What experimental approaches validate stability under physiological conditions (pH, temperature)?

  • Methodological Answer :
  • Accelerated stability studies : Incubate in PBS (pH 7.4/4.5) at 37°C for 72h; monitor degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C) for storage recommendations .

Q. How does comparative analysis with structural analogs inform structure-activity relationships (SAR)?

  • Methodological Answer :
  • SAR Table :
Modification Biological Impact Reference
p-Tolyl → 4-chlorophenyl↑ Kinase inhibition (IC50 reduced by 40%)
Piperazine → morpholine↓ Solubility (logP increases by 0.8)
Methanone → ethanone linkerAlters binding kinetics (koff ↑ 2-fold)
  • Statistical analysis : Apply ANOVA to compare bioactivity across substituent groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.